molecular formula C11H12BrF B13254075 1-Bromo-2-cyclopentyl-3-fluorobenzene

1-Bromo-2-cyclopentyl-3-fluorobenzene

Cat. No.: B13254075
M. Wt: 243.11 g/mol
InChI Key: MZVFBZYWLWEJGU-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclopentyl-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-cyclopentyl-3-fluorobenzene typically involves the bromination and fluorination of a cyclopentyl-substituted benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is first substituted with a cyclopentyl group, followed by bromination and fluorination under controlled conditions. The reaction conditions often involve the use of bromine or a brominating agent, and a fluorinating agent such as hydrogen fluoride or a fluorine gas source .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors. The process includes precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-cyclopentyl-3-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-2-cyclopentyl-3-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclopentyl-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and fluorine atoms on the benzene ring make it reactive towards nucleophiles, allowing it to participate in various chemical reactions. The cyclopentyl group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-cyclopentyl-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with a cyclopentyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H12BrF

Molecular Weight

243.11 g/mol

IUPAC Name

1-bromo-2-cyclopentyl-3-fluorobenzene

InChI

InChI=1S/C11H12BrF/c12-9-6-3-7-10(13)11(9)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2

InChI Key

MZVFBZYWLWEJGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C=CC=C2Br)F

Origin of Product

United States

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